molecular formula C16H18N2O3 B2742502 3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158109-17-1

3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2742502
CAS No.: 1158109-17-1
M. Wt: 286.331
InChI Key: DUMYJOHFSOYERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with ethylphenoxy and dimethyl groups, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-ethylphenol with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-[5-(2-ethylphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-12-7-5-6-8-14(12)21-16-13(9-10-15(19)20)11(2)17-18(16)3/h5-10H,4H2,1-3H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMYJOHFSOYERN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C(=NN2C)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OC2=C(C(=NN2C)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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